BenchChemオンラインストアへようこそ!

6,7,8-trimethoxy-1H-quinazolin-4-one

cGMP phosphodiesterase inhibition PDE selectivity cardiovascular pharmacology

6,7,8-Trimethoxy-1H-quinazolin-4-one (CAS 16064-19-0; synonym: 6,7,8-trimethoxyquinazolin-4(3H)-one) is a heterocyclic quinazolin-4-one scaffold bearing three methoxy substituents at positions 6, 7, and 8 on the fused benzene ring. With a molecular formula of C₁₁H₁₂N₂O₄ and a molecular weight of 236.22 g/mol, this compound serves as the core intermediate for a broad family of biologically active 4-aminoquinazoline derivatives.

Molecular Formula C11H12N2O4
Molecular Weight 236.22 g/mol
Cat. No. B7788245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7,8-trimethoxy-1H-quinazolin-4-one
Molecular FormulaC11H12N2O4
Molecular Weight236.22 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C2C(=C1)C(=O)N=CN2)OC)OC
InChIInChI=1S/C11H12N2O4/c1-15-7-4-6-8(12-5-13-11(6)14)10(17-3)9(7)16-2/h4-5H,1-3H3,(H,12,13,14)
InChIKeyORRMRZIJVLFOOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,7,8-Trimethoxy-1H-quinazolin-4-one: Scaffold Identity, Key Physicochemical Properties, and Research-Grade Procurement Context


6,7,8-Trimethoxy-1H-quinazolin-4-one (CAS 16064-19-0; synonym: 6,7,8-trimethoxyquinazolin-4(3H)-one) is a heterocyclic quinazolin-4-one scaffold bearing three methoxy substituents at positions 6, 7, and 8 on the fused benzene ring . With a molecular formula of C₁₁H₁₂N₂O₄ and a molecular weight of 236.22 g/mol, this compound serves as the core intermediate for a broad family of biologically active 4-aminoquinazoline derivatives [1]. The 6,7,8-trimethoxy substitution pattern is structurally distinct from the more commonly encountered 6,7-dimethoxy arrangement (as in PD153035-type EGFR inhibitors) and from the isomeric 5,6,7-trimethoxy pattern, conferring a unique electronic and steric profile that alters target binding selectivity [2]. The scaffold is accessed via cyclization of 2-amino-3,4,5-trimethoxybenzoic acid with formamide, with the benzoic acid precursor ultimately derivable from the renewable natural product gallic acid [3].

Why 6,7,8-Trimethoxy-1H-quinazolin-4-one Cannot Be Replaced by Generic 6,7-Dimethoxy or 5,6,7-Trimethoxy Quinazoline Analogs


The 6,7,8-trimethoxy substitution pattern on the quinazolin-4-one core is not interchangeable with other methoxy arrangements because the position, number, and electronic contribution of the methoxy groups fundamentally dictate target binding, selectivity, and synthetic tractability. The 6,7-dimethoxy scaffold (typified by PD153035) drives picomolar EGFR kinase inhibition (IC₅₀ = 0.025 nM) but shows negligible cGMP-phosphodiesterase activity [1]. In contrast, the 6,7,8-trimethoxy pattern enables sub-micromolar cGMP-PDE inhibition (IC₅₀ = 0.36 μM) with >10-fold selectivity over other PDE isozymes — a profile inaccessible from the 6,7-dimethoxy core [2]. The isomeric 5,6,7-trimethoxy substitution yields a distinct antiproliferative spectrum: the lead compound 6x from this series shows IC₅₀ values of 6.2, 3.2, and 3.1 μM against PC3, BGC823, and Bcap37 cells respectively, whereas 6,7,8-trimethoxy derivatives achieve differentiated potency patterns including IC₅₀ of 0.434 μM against SGC7901 gastric cancer cells [3][4]. Furthermore, the 6,7,8-trimethoxy scaffold is uniquely accessible from natural gallic acid via a well-characterized synthetic route, offering a sustainability and cost-of-goods advantage not available to the 5,6,7-isomer or the 6,7-dimethoxy series, which rely on different starting materials [5]. Generic substitution between these scaffolds therefore risks both altered target selectivity and compromised synthetic efficiency.

Quantitative Differentiation Evidence for 6,7,8-Trimethoxy-1H-quinazolin-4-one and Its Derivatives Versus Closest Comparator Scaffolds


cGMP-Phosphodiesterase Selectivity: 6,7,8-Trimethoxyquinazoline Enables Sub-Micromolar PDE Inhibition Unattainable by 6,7-Dimethoxy Scaffolds

The 4-((3,4-(methylenedioxy)benzyl)amino)-6,7,8-trimethoxyquinazoline derivative (compound 6) exhibits potent and selective cGMP-PDE inhibition with an IC₅₀ of 0.36 μM against cGMP-PDE isolated from porcine aorta. Critically, its inhibitory activity against other PDE isozymes (PDE1, PDE3, etc.) was at least 10-fold weaker (IC₅₀ > 3.6 μM for all other isozymes tested), establishing ≥10-fold selectivity [1]. This profile contrasts sharply with the 6,7-dimethoxyquinazoline series (e.g., PD153035), which is devoid of meaningful cGMP-PDE activity and instead targets EGFR tyrosine kinase with picomolar potency (IC₅₀ = 0.025 nM) [2]. The 6,7,8-trimethoxy pattern thus unlocks a distinct pharmacological target space inaccessible to the 6,7-dimethoxy scaffold.

cGMP phosphodiesterase inhibition PDE selectivity cardiovascular pharmacology

Gastric Cancer Cell Antiproliferative Potency: 6,7,8-Trimethoxy Derivative Tg11 Outperforms Epirubicin by 11.9-Fold in SGC7901 Cells

The 6,7,8-trimethoxy N-aryl-substituted-4-aminoquinazoline derivative Tg11 demonstrated an IC₅₀ of 0.434 μM against the gastric cancer cell line SGC7901 in an MTT assay, representing an 11.9-fold improvement in potency over the clinical chemotherapeutic epirubicin, which showed an IC₅₀ of 5.16 μM in the same assay [1]. Western blot analysis confirmed that Tg11 at 40 μM for 30 min achieved near-complete inhibition of EGF-induced ERK1/2 phosphorylation, establishing that its antiproliferative mechanism is mediated through EGFR-ERK pathway blockade [1]. In contrast, the leading 5,6,7-trimethoxy isomer series yielded compound 6x with IC₅₀ values of 6.2 ± 0.9, 3.2 ± 0.1, and 3.1 ± 0.1 μM against PC3, BGC823, and Bcap37 cells respectively — none of which match the sub-micromolar potency of Tg11 in the gastric cancer context [2].

gastric cancer antiproliferative activity EGFR-ERK pathway inhibition

VEGFR2/EGFR Dual Kinase Inhibition: 6,7,8-Trimethoxyquinazoline Derivative Achieves Comparable VEGFR2 Potency and Balanced Dual Profile Relative to Docetaxel

Compound 6 from the 8-methoxy-2-trimethoxyphenyl-3-substituted quinazoline-4(3H)-one series exhibited a balanced dual VEGFR2/EGFR inhibitory profile with IC₅₀ values of 98.1 nM (VEGFR2) and 106 nM (EGFR), compared to docetaxel which showed IC₅₀ values of 89.3 nM (VEGFR2) and 56.1 nM (EGFR) [1]. The VEGFR2 inhibitory potency of Compound 6 (98.1 nM) was within 10% of docetaxel (89.3 nM), while its EGFR potency was approximately 1.9-fold weaker than docetaxel. In cellular cytotoxicity assays, Compound 6 demonstrated superior antiproliferative activity against the MDA breast cancer cell line with an IC₅₀ of 0.79 μM versus docetaxel at 3.98 μM — a 5.0-fold improvement [1]. Against HeLa cells, Compound 6 achieved an IC₅₀ of 2.80 μM compared to docetaxel at 9.65 μM (3.4-fold improvement) [1]. This dual kinase inhibitory profile with enhanced cellular potency distinguishes the 6,7,8-trimethoxyquinazoline chemotype from both docetaxel and the highly EGFR-selective 6,7-dimethoxy series.

VEGFR2 inhibition EGFR inhibition dual kinase inhibitor anti-angiogenesis

Tubulin Polymerization Inhibition via Colchicine-Binding Site: 6,7,8-Trimethoxyquinazoline Series Demonstrates Multi-Cell-Line Antiproliferative Activity with Defined SAR

A series of 16 novel 4-N-heterocyclic-2-aryl-6,7,8-trimethoxyquinazolines were evaluated for antiproliferative activity and tubulin polymerization inhibition. The 4-chlorophenyl substituted derivative displayed IC₅₀ values of 2.16 μM (MCF-7), 8.53 μM (HeLa), and 10.42 μM (HT-29), while the 4-bromophenyl analog showed IC₅₀ values of 6.37 μM (MCF-7), 17.43 μM (HeLa), and 6.76 μM (HT-29) [1]. Both lead compounds induced mitochondria-mediated apoptosis and the 4-chlorophenyl derivative demonstrated significant tubulin polymerization inhibition activity, with molecular docking confirming binding within the colchicine domain and 100 ns MD simulations demonstrating stable thermodynamic binding [1]. In contrast, the classic 6,7-dimethoxyquinazoline EGFR inhibitor PD153035 shows no meaningful tubulin polymerization activity, as its mechanism is confined to ATP-site EGFR kinase inhibition [2]. This mechanistic divergence — tubulin polymerization inhibition for the 6,7,8-trimethoxy series versus EGFR kinase inhibition for the 6,7-dimethoxy series — represents a fundamental target-class differentiation.

tubulin polymerization inhibition colchicine-binding site anticancer drug resistance

Microwave-Accelerated Synthesis Efficiency: 6,7,8-Trimethoxy-4-chloroquinazoline Delivers Up to 4.6-Fold Yield Improvement and 144-Fold Reduction in Reaction Time Versus Classical Heating

The key intermediate 6,7,8-trimethoxy-4-chloroquinazoline undergoes nucleophilic substitution with aryl or benzyl amines under microwave irradiation to yield 4-aminoquinazoline derivatives with yields of 55.6–92.5% in just 10 minutes. By comparison, the classical heating method achieves only 19.9–66.2% yield over 4–24 hours [1]. This represents a maximum 4.6-fold yield improvement (92.5% vs. 19.9%) and a 144-fold reduction in reaction time (10 min vs. 24 h) under microwave conditions. The microwave protocol uses isopropyl alcohol as solvent, avoiding toxic or high-boiling solvents, and provides operational simplicity that supports rapid library generation [1]. The 6,7,8-trimethoxy-4-chloroquinazoline intermediate is itself synthesized from natural gallic acid via a six-step route with characterization confirmed by ¹H NMR, ¹³C NMR, IR, and elemental analysis [2]. This synthesis efficiency is specific to the 6,7,8-substitution pattern because the starting 2-amino-3,4,5-trimethoxybenzoic acid derives directly from trimethylation of gallic acid, whereas the 5,6,7-trimethoxy pattern requires alternative precursors with different synthetic economics.

microwave-assisted synthesis diversity-oriented synthesis quinazoline derivatization

Renewable Feedstock Advantage: 6,7,8-Trimethoxyquinazoline Scaffold Derives from Natural Gallic Acid, Enabling a Sustainable Supply Chain Not Shared by Isomeric or Dimethoxy Analogs

The 6,7,8-trimethoxy substitution pattern directly maps to the 3,4,5-trihydroxy substitution of gallic acid (3,4,5-trihydroxybenzoic acid), a naturally abundant polyphenol found in gallnuts, sumac, tea leaves, and oak bark. The synthetic route proceeds via exhaustive methylation of gallic acid to methyl 3,4,5-trimethoxybenzoate, nitration, reduction to 2-amino-3,4,5-trimethoxybenzoic acid, and cyclization with formamide to yield 6,7,8-trimethoxyquinazolin-4(3H)-one [1][2]. This six-step sequence from a renewable natural product contrasts with the 6,7-dimethoxy scaffold, which typically requires 2-amino-4,5-dimethoxybenzoic acid from non-renewable petrochemical precursors, and with the 5,6,7-trimethoxy isomer, which requires 2-amino-3,4,5-trimethoxybenzoic acid derivatives with different regiochemistry [3]. The gallic acid route provides a commercial advantage in jurisdictions with green chemistry procurement mandates and offers a structurally authenticated, well-characterized intermediate with full elemental analysis, IR, ¹H NMR, and ¹³C NMR verification at each step [1].

green chemistry renewable feedstock gallic acid sustainable synthesis

Procurement-Relevant Application Scenarios for 6,7,8-Trimethoxy-1H-quinazolin-4-one Based on Quantitative Differentiation Evidence


Cardiovascular and PDE-Focused Drug Discovery: cGMP-Phosphodiesterase Inhibitor Lead Optimization

Research groups pursuing cGMP-PDE inhibitors for cardiovascular indications (hypertension, coronary artery disease, erectile dysfunction) should prioritize the 6,7,8-trimethoxyquinazoline scaffold over 6,7-dimethoxy or unsubstituted quinazoline alternatives. The foundational SAR study by Takase et al. (1993) established that 4-substituted 6,7,8-trimethoxyquinazolines achieve cGMP-PDE IC₅₀ = 0.36 μM with ≥10-fold selectivity over PDE1 and PDE3 isozymes, a profile that the 6,7-dimethoxy scaffold (PD153035) cannot provide [1]. The same study confirmed functional coronary artery relaxation (EC₅₀ = 1.96 μM), providing a direct link from enzymatic inhibition to tissue-level pharmacodynamic response [1]. This scenario is supported by multiple patents (Eisai Co., US5736534 and related filings) describing 6,7,8-trimethoxyquinazoline derivatives as hypotensive agents with α-adrenergic blocking and calcium antagonistic activities [2].

Gastric Cancer Antiproliferative Screening: SGC7901 Cell-Based Lead Identification

For programs screening compound libraries against gastric cancer models, the 6,7,8-trimethoxy N-aryl-4-aminoquinazoline series offers validated sub-micromolar potency. Compound Tg11 achieved IC₅₀ = 0.434 μM against SGC7901 cells — 11.9-fold more potent than epirubicin (IC₅₀ = 5.16 μM) in the same assay — with mechanism confirmed through near-complete inhibition of EGF-induced ERK1/2 phosphorylation [3]. The complete series of 14 compounds (Tg1–14) provides a defined SAR landscape for further optimization, and the microwave-accelerated synthesis protocol (55.6–92.5% yield in 10 min) enables rapid analog generation for hit-to-lead campaigns [4]. Researchers seeking gastric cancer-active quinazoline scaffolds should select the 6,7,8-trimethoxy derivative series rather than the 5,6,7-isomer series, which showed weaker potency in gastric cancer-relevant cell lines (BGC823 IC₅₀ = 3.2 μM for lead 6x) [5].

Anti-Angiogenic Dual Kinase Inhibitor Development: VEGFR2/EGFR Balanced Inhibition Programs

The 8-methoxy-2-trimethoxyphenyl-3-substituted quinazoline-4(3H)-one series provides a balanced VEGFR2/EGFR dual kinase inhibitory profile with cellular potency exceeding docetaxel. Compound 6 demonstrated VEGFR2 IC₅₀ = 98.1 nM and EGFR IC₅₀ = 106 nM, with 5.0-fold superior antiproliferative activity against MDA breast cancer cells (IC₅₀ = 0.79 μM vs. 3.98 μM for docetaxel) and 3.4-fold superiority in HeLa cells [6]. This dual inhibition profile, combined with favorable Molecular Dynamics simulation stability (20 ns in GROMACS 2018.1), positions the 6,7,8-trimethoxy scaffold as a preferred starting point for anti-angiogenic programs where simultaneous VEGFR2 and EGFR blockade is therapeutically desirable, as opposed to the highly EGFR-selective 6,7-dimethoxy series (PD153035, EGFR IC₅₀ = 0.025 nM with negligible VEGFR2 activity) [6][7].

Antimitotic Agent Discovery Targeting Colchicine-Binding Site: Overcoming Taxane Resistance

The 4-N-heterocyclic-2-aryl-6,7,8-trimethoxyquinazoline series represents a mechanistically distinct antimitotic chemotype targeting the colchicine-binding site of tubulin. The lead 4-chlorophenyl derivative demonstrated antiproliferative activity across MCF-7 (IC₅₀ = 2.16 μM), HeLa (IC₅₀ = 8.53 μM), and HT-29 (IC₅₀ = 10.42 μM) cell lines with confirmed mitochondria-mediated apoptosis induction and tubulin polymerization inhibition [8]. Molecular docking confirmed binding within the colchicine domain with stable thermodynamic behavior over 100 ns MD simulations [8]. This mechanism is orthogonal to the EGFR-targeting activity of 6,7-dimethoxyquinazolines, making the 6,7,8-trimethoxy scaffold the correct procurement choice for antimitotic screening cascades, particularly in the context of emerging drug resistance to established tubulin-targeting agents [8].

Quote Request

Request a Quote for 6,7,8-trimethoxy-1H-quinazolin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.